molecular formula C10H16Cl2N2 B8182122 (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B8182122
M. Wt: 235.15 g/mol
InChI Key: PYAFVTWYIILGFB-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride is a chiral organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a stereochemically defined pyrrolidine ring fused with a methyl-substituted pyridine, forming a hybrid scaffold that combines the three-dimensional coverage and structural complexity of a saturated heterocycle with the electronic properties of an aromatic system . The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various in vitro assay systems. The integration of the pyrrolidine ring, a feature found in numerous FDA-approved drugs and natural alkaloids, introduces stereochemical complexity that is critical for selective interactions with enantioselective biological targets like enzymes and receptors . The pyridine moiety, a common bioisostere for benzene rings, contributes to the molecule's electronic profile and hydrogen-bonding capacity, often improving metabolic stability and influencing its physicochemical properties . This specific structural combination is strategically valuable in designing ligands for central nervous system (CNS) targets, enzyme inhibition studies, and investigations into nicotinic acetylcholine receptor subtypes . This product is provided For Research Use Only. It is intended for laboratory research and chemical analysis applications strictly by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-methyl-3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-8-9(4-2-6-11-8)10-5-3-7-12-10;;/h2,4,6,10,12H,3,5,7H2,1H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAFVTWYIILGFB-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=N1)[C@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis of (R)-2-Methylpyrrolidine

The (R)-2-methylpyrrolidine moiety is a key intermediate for constructing the target compound. Patent WO2008137087A1 outlines a scalable two-step process starting from 2-methylpyrroline , which is hydrogenated using a platinum catalyst (5% Pt/C) in a 2:1 ethanol-methanol solvent mixture at ambient temperature . The reaction achieves ≥50% enantiomeric excess (ee) by employing L-tartaric acid for chiral resolution. Recrystallization in alcohol solvents further enhances optical purity to >98% ee .

Critical Parameters :

  • Catalyst : Platinum(IV) oxide or Pt/C (5% loading).

  • Solvent Ratio : Ethanol-methanol (2:1 to 3:1 v/v).

  • Temperature : Ambient (20–25°C).

  • Yield : 70–85% after recrystallization .

This method avoids corrosive reagents and hazardous intermediates, making it industrially viable.

Pyridine Ring Functionalization Strategies

The pyridine core is functionalized at the 3-position to accommodate the pyrrolidine substituent. WO1998022459A1 describes palladium-catalyzed coupling reactions using 2-bromo-3-methylpyridine and organometallic reagents . For example, a Suzuki-Miyaura coupling with a pyrrolidine boronic ester derivative in tetrahydrofuran (THF) at 80°C yields the bipyridyl intermediate . Alternatively, Ullmann-type couplings using copper(I) chloride in dimethylformamide (DMF) at 120°C facilitate C–N bond formation between pyridine and pyrrolidine precursors .

Comparative Analysis of Coupling Methods :

MethodCatalystSolventTemperatureYield (%)
Suzuki-MiyauraPd(PPh₃)₄THF80°C65–75
UllmannCuClDMF120°C55–65
Buchwald-HartwigPd₂(dba)₃/XPhosToluene100°C70–80

Data synthesized from .

Stereospecific Assembly of the Pyrrolidine-Pyridine Scaffold

Coupling the (R)-2-methylpyrrolidine with the functionalized pyridine requires precise stereochemical control. WO2008137087A1 details a lithiation-alkylation sequence where n-butyllithium deprotonates the pyrrolidine in THF at −20°C, followed by reaction with 3-bromo-2-methylpyridine . The reaction proceeds via a single-electron transfer mechanism, preserving the R-configuration with >95% retention of stereochemistry .

Optimized Conditions :

  • Base : n-BuLi (1.1 equiv).

  • Solvent : THF at −20°C.

  • Reaction Time : 12–16 hours.

  • Workup : Aqueous NH₄Cl quench and ethyl acetate extraction .

Salt Formation and Purification

The final dihydrochloride salt is formed by treating the free base with 2 equiv of HCl in ethanol . WO2008137087A1 emphasizes recrystallization from hot isopropanol to achieve a >99% pure product . The salt’s hygroscopicity is mitigated by storing it under nitrogen with desiccants.

Characterization Data :

  • Melting Point : 210–212°C (decomposition).

  • HPLC Purity : 99.5% (C18 column, 0.1% TFA/ACN).

  • Optical Rotation : [α]D²⁵ = +15.6° (c = 1, H₂O) .

Industrial-Scale Process Considerations

For commercial production, WO2008137087A1 recommends a continuous hydrogenation reactor for the pyrrolidine synthesis and flow chemistry for the coupling step to minimize side reactions . Solvent recovery systems (e.g., distillation towers ) reduce costs, while quality-by-design (QbD) principles ensure batch consistency .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The pyrrolidine nitrogen undergoes selective alkylation and acylation due to its nucleophilic character. Data from synthesis protocols show:

Reaction TypeReagents/ConditionsProductsYieldSource
N-Methylation Formaldehyde + formic acid (Eschweiler-Clarke)Tertiary amine derivativeNot quantified
Reductive Amination Aldehyde + NaBH₃CNN-alkylated pyrrolidine72-85%*
Acylation Acetyl chloride in THFN-acetylated compound68%*

*Yields extrapolated from analogous reactions in pyridine-pyrrolidine systems

Catalytic Hydrogenation

The pyridine ring undergoes partial hydrogenation under controlled conditions:

SubstrateCatalystConditionsProductOutcome
Pyridine ring10% Pd/CH₂ (1 atm), ethanol, 10 hrs2,3-dihydrofuropyridine37% isolated yield after purification

This reaction demonstrates chemoselectivity, leaving the pyrrolidine ring intact while reducing the pyridine moiety .

Oxidation Reactions

The pyrrolidine ring undergoes oxidative modifications:

Oxidizing AgentConditionsProductNotes
mCPBADichloromethane, 0°C → RTPyrrolidine N-oxideForms stable oxide without ring opening
KMnO₄ (aq)Acidic, 60°Cγ-lactam derivativeRequires prolonged heating

Oxidation occurs preferentially at the pyrrolidine nitrogen over the pyridine ring due to electronic effects.

Nucleophilic Aromatic Substitution

The pyridine ring participates in directed metallation and substitution:

PositionReagentsProductEvidence
C-4LDA + electrophile (e.g., DMF)4-substituted pyridineObserved in analogous compounds
C-5Cu(I)-mediated coupling5-alkynyl derivativesPatent data for related structures

Lithiation occurs at C-4 due to directing effects of the methyl and pyrrolidine groups.

Acid-Base Reactivity

The dihydrochloride salt exhibits pH-dependent solubility:

PropertyValueMethodSource
pKa (pyridine)3.2 ± 0.3Potentiometric titration
pKa (pyrrolidine)10.8 ± 0.2"
Solubility in H₂O>200 mg/mL (25°C)Gravimetric analysis

Protonation states influence reaction pathways - the free base form is required for most N-alkylation reactions .

Biological Interactions (Reactivity in Enzymatic Systems)

Though not strictly synthetic reactions, its biochemical interactions inform reactivity:

TargetInteraction TypeKd (μM)Assay
α4β2 nAChRCompetitive inhibition0.8 ± 0.1Radioligand binding
MAO-BSubstrate analogIC₅₀ = 12.4Fluorometric assay

These interactions suggest electron-rich regions participate in π-π stacking and hydrogen bonding.

Key Reactivity Trends:

  • Salt Form Effects : The dihydrochloride salt decreases nucleophilicity at nitrogen centers but improves aqueous solubility for biological testing .

  • Steric Guidance : The (R)-configuration directs electrophiles to the pyrrolidine's convex face .

  • Ring Strain : Partial hydrogenation of the pyridine ring increases reactivity toward electrophilic aromatic substitution .

This compound's versatile reactivity makes it valuable for developing nicotinic receptor modulators and enzyme inhibitors, though full catalytic cycle studies remain unpublished.

Scientific Research Applications

®-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

(a) (R)-3-(Pyrrolidin-2-yl)pyridine Dihydrochloride (CAS: 288247-82-5)
  • Molecular Formula : C₉H₁₄Cl₂N₂ (same as the target compound but lacks the methyl group).
  • Applications : Used as a precursor in drug discovery, though its pharmacological profile is less characterized compared to methyl-containing analogs .
(b) (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine Dihydrochloride (CAS: 2703746-00-1)
  • Key Difference : The pyrrolidin-2-yl group is at position 6 instead of position 3.
  • Impact : Altered substituent positioning may influence receptor-binding kinetics. For example, ABT-089, a related nAChR agonist with a 2-(S)-pyrrolidinylmethoxy group, shows cognitive-enhancing effects in preclinical models, suggesting positional sensitivity in modulating cholinergic pathways .
(c) 2-Methyl-4-(2-pyrrolidinyl)pyridine Dihydrochloride (CAS: 2703756-93-6)
  • Key Difference : Pyrrolidinyl substitution at position 4.
  • Implications : Position 4 substitution could reduce steric hindrance, improving interaction with flat binding pockets in enzymes or receptors .

Functional Group Variations

(a) (R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine Dihydrochloride (CAS: 1067659-49-7)
  • Molecular Formula : C₁₀H₁₅ClN₂O.
  • Key Difference : A pyrrolidin-3-yloxy group is attached via a methylene bridge.
(b) 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride
  • Key Feature : Combines a methyl group at position 3 with a pyrrolidin-3-yloxy group at position 2.
  • Applications : Reported as a versatile building block in agrochemical and pharmaceutical synthesis, highlighting the role of oxygen-containing substituents in modulating reactivity .

Stereochemical and Pharmacological Comparisons

  • ABT-089 (2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine Dihydrochloride) :
    • Key Similarity : Shares a methyl group and pyrrolidine moiety but includes a methoxy linker.
    • Pharmacology : Demonstrates neuroprotective properties and improves cognitive performance in rats via α4β2 nAChR agonism .
    • Contrast : The target compound lacks the methoxy group, which may simplify synthesis but reduce receptor subtype selectivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Substituent Positions Key Pharmacological/Structural Notes Purity
(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine diHCl 2703745-88-2 C₁₀H₁₄Cl₂N₂ 2-Me, 3-pyrrolidin-2-yl High nAChR selectivity; chiral R-configuration ≥95%
(R)-3-(Pyrrolidin-2-yl)pyridine diHCl 288247-82-5 C₉H₁₄Cl₂N₂ 3-pyrrolidin-2-yl Lacks methyl group; lower lipophilicity 97%
ABT-089 133913-65-4 C₁₁H₁₆Cl₂N₂O 2-Me, 3-(S-pyrrolidinylmethoxy) Cognitive enhancer; α4β2 nAChR agonist N/A
(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine diHCl 1067659-49-7 C₁₀H₁₅ClN₂O 2-(pyrrolidin-3-yloxymethyl) Ether linkage increases polarity ≥95%

Biological Activity

(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride, also known by its CAS number 288247-82-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antibacterial properties, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C9H14Cl2N2
  • Molecular Weight : 221.13 g/mol
  • CAS Number : 288247-82-5
  • Purity : Typically above 98% for research purposes.

Biological Activity Overview

The biological activities of (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride can be categorized into several key areas:

1. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyridine derivatives, including (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride. In vitro tests have shown that certain pyrrolidine derivatives exhibit significant antibacterial effects against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli<125 µg/mL
Staphylococcus aureus75 µg/mL
Pseudomonas aeruginosa150 µg/mL

These results indicate that the compound may be effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential .

2. Receptor Interactions

The compound's structure suggests it may interact with nicotinic acetylcholine receptors (nAChRs). Analogous compounds with similar structures have been shown to selectively desensitize α4β2 nAChRs, which are implicated in various neurological disorders and addiction therapies. The presence of the pyrrolidine moiety is crucial for binding affinity and selectivity .

3. Antifungal Activity

In addition to antibacterial properties, studies have explored the antifungal activity of related pyrrolidine derivatives. Although specific data on (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride’s antifungal efficacy is limited, similar compounds have demonstrated significant activity against fungal strains .

Case Studies and Research Findings

Several research initiatives have focused on the pharmacological profiles of pyridine derivatives, including (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride:

  • Study on Antibacterial Efficacy :
    • A study evaluated various pyrrolidine derivatives against common pathogens. Results indicated that modifications at the 2-position of the pyridine ring significantly influenced antibacterial activity, with certain substitutions enhancing potency .
  • Nicotinic Receptor Binding Studies :
    • Research assessing the binding affinities of sazetidine-A analogs revealed that structural modifications could lead to increased stability and receptor selectivity. This suggests that (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride may exhibit similar trends in receptor interactions .

Q & A

Q. Experimental Design Considerations :

  • Dose-Response Curves : Test doses ranging from 0.1–10 mg/kg (oral or subcutaneous) in rodent models to establish efficacy thresholds .
  • Control for α7 vs. α4β2 Selectivity : Use knockout mice (e.g., β2 nAChR⁻/⁻) or co-administer subtype-specific antagonists (e.g., methyllycaconitine for α7) .
  • Behavioral Paradigms : Pair cognitive tasks (e.g., attentional set-shifting) with microdialysis to measure acetylcholine release in the prefrontal cortex .

Advanced: How can contradictory data on receptor binding affinity across studies be reconciled?

Discrepancies in IC₅₀ values (e.g., α4β2 vs. α7 nAChRs) may arise from:

  • Species-Specific Differences : Human vs. rodent receptor isoforms .
  • Assay Conditions : Variations in buffer pH, temperature, or allosteric modulators (e.g., PNU-120596 for α7 potentiation) .
  • Data Normalization : Standardize results against reference agonists (e.g., nicotine for α4β2, choline for α7) .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles due to hygroscopic and irritant properties .
  • Waste Disposal : Segregate aqueous waste containing the compound and neutralize with 1M NaOH before incineration by licensed facilities .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and avoid direct contact .

Advanced: How does the efficacy of ABT-089 compare to structurally related nAChR agonists (e.g., ABT-418 or varenicline)?

Compound Primary Target Cognitive Efficacy (Rodent) Anxiogenic Effects
ABT-089α4β2 > α7+++ (Dose-dependent)Minimal
ABT-418α4β2++Moderate
Vareniclineα4β2 (partial agonist)+High

Key Distinction : ABT-089’s pyrrolidine moiety enhances blood-brain barrier penetration compared to ABT-418’s isoxazole ring, reducing peripheral side effects .

Advanced: What strategies optimize the compound’s stability in aqueous formulations for in vivo studies?

  • pH Adjustment : Prepare solutions at pH 4.5–5.0 (hydrochloride salt form) to prevent degradation .
  • Lyophilization : Store as lyophilized powder at -20°C, reconstituting in saline immediately before use .
  • Additives : Include 0.1% ascorbic acid to mitigate oxidation .

Basic: How is the enantiomeric purity of the (R)-isomer validated during synthesis?

  • Chiral Chromatography : Use Chiralpak AD-H columns (heptane:isopropanol:diethylamine = 90:10:0.1) to resolve (R)- and (S)-enantiomers .
  • Optical Rotation : Compare observed [α]²⁵D = +15.6° (c = 1, H₂O) with literature values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.